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molecular formula C4H10N2O3S B8671508 3-hydroxypyrrolidine-1-sulfonamide

3-hydroxypyrrolidine-1-sulfonamide

Cat. No. B8671508
M. Wt: 166.20 g/mol
InChI Key: JBOHPVPRGQWUQE-UHFFFAOYSA-N
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Patent
US08815920B2

Procedure details

Benzyl[(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate (2.55 g) was added to MeOH, and subsequently, 10% palladium carbon (657 mg, 55% wet) was added thereto, followed by stirring at a normal temperature/a normal pressure for about 3 hours under a hydrogen atmosphere. The catalyst was collected by filtration through Celite, and the filtrate was concentrated under reduced pressure to obtain 3-hydroxypyrrolidin-1-sulfonamide (1.4 g) as a colorless oily substance.
Name
Benzyl[(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
657 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][S:11]([N:14]1[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15]1)(=[O:13])=[O:12])C1C=CC=CC=1>[C].[Pd].CO>[OH:19][CH:16]1[CH2:17][CH2:18][N:14]([S:11]([NH2:10])(=[O:13])=[O:12])[CH2:15]1 |f:1.2|

Inputs

Step One
Name
Benzyl[(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate
Quantity
2.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NS(=O)(=O)N1CC(CC1)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
657 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
by stirring at a normal temperature/a normal pressure for about 3 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was collected by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1CN(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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